7-Bromo-2,3-dihydro-1H-inden-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,3-dihydro-1H-inden-5-amine is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 5th position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-1H-inden-5-amine typically involves the bromination of 2,3-dihydro-1H-indene followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The subsequent amination can be achieved using ammonia or amine derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a different amine derivative, while oxidation can produce a ketone or aldehyde derivative.
Scientific Research Applications
7-Bromo-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-5-amine: Lacks the bromine atom, resulting in different reactivity and biological properties.
7-Chloro-2,3-dihydro-1H-inden-5-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
7-Fluoro-2,3-dihydro-1H-inden-5-amine: Contains a fluorine atom, which can significantly alter its properties compared to the bromine derivative.
Uniqueness
7-Bromo-2,3-dihydro-1H-inden-5-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H10BrN |
---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
7-bromo-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C9H10BrN/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5H,1-3,11H2 |
InChI Key |
KVRJGLSUSFTNRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.